(3aR,3'aR,8aS,8'aS)-2,2'-Cyclohexylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole
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Overview
Description
(3AR,3a’R,8aS,8a’S)-2,2’-(cycloheptane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of indeno[1,2-d]oxazole derivatives, which are known for their diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,3a’R,8aS,8a’S)-2,2’-(cycloheptane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) typically involves the reaction of cycloheptane-1,1-diyl bis(oxirane) with 3a,8a-dihydro-8H-indeno[1,2-d]oxazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(3AR,3a’R,8aS,8a’S)-2,2’-(cycloheptane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (3AR,3a’R,8aS,8a’S)-2,2’-(cycloheptane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its interactions with various biological targets to develop new therapeutic agents .
Industry
In the industrial sector, (3AR,3a’R,8aS,8a’S)-2,2’-(cycloheptane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
Mechanism of Action
The mechanism of action of (3AR,3a’R,8aS,8a’S)-2,2’-(cycloheptane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- (3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
- (3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
- (3aR,8aS)-3a,8a-Dihydro-2-(1,8-naphthyridine)-8H-indeno[1,2-d]oxazole
Uniqueness
What sets (3AR,3a’R,8aS,8a’S)-2,2’-(cycloheptane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) apart from similar compounds is its cycloheptane-1,1-diyl linkage, which imparts unique steric and electronic properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3aS,8bR)-2-[1-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cycloheptyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O2/c1-2-8-14-27(13-7-1,25-28-23-19-11-5-3-9-17(19)15-21(23)30-25)26-29-24-20-12-6-4-10-18(20)16-22(24)31-26/h3-6,9-12,21-24H,1-2,7-8,13-16H2/t21-,22-,23+,24+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDBYJPWMQLKNP-CJRSTVEYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)(C2=N[C@H]3[C@@H](O2)CC4=CC=CC=C34)C5=N[C@H]6[C@@H](O5)CC7=CC=CC=C67 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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